N-(4-bromophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O2S/c1-2-3-12-8-13(23)19-15-20-21-16(22(12)15)25-9-14(24)18-11-6-4-10(17)5-7-11/h4-8H,2-3,9H2,1H3,(H,18,24)(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONDZMNXTULEAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antimicrobial, anticancer properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazole moiety linked to a pyrimidine derivative, which is known for various biological activities. The presence of the bromophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and bioactivity.
1. Antimicrobial Activity
Research indicates that derivatives of pyrimidine and triazole compounds exhibit significant antimicrobial properties. For instance:
- Pyrimidine Derivatives : Several studies have shown that pyrimidine derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions at the 5-position have demonstrated enhanced activity against E. coli and S. aureus .
- Triazole Derivatives : The incorporation of triazole rings has been associated with antifungal activities. A structure-activity relationship study indicated that modifications in the triazole scaffold can lead to improved efficacy against fungal strains like Candida albicans .
| Compound Type | Activity | Target Organisms |
|---|---|---|
| Pyrimidine | Antibacterial | E. coli, S. aureus |
| Triazole | Antifungal | C. albicans |
2. Anticancer Activity
The compound has also been explored for its potential anticancer properties:
- Inhibition of Polo-like Kinase 1 (Plk1) : As a target in various cancers, Plk1 inhibitors derived from similar scaffolds have shown promise in preclinical studies. The inhibition of this kinase can disrupt cancer cell proliferation .
- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that compounds with similar structures to this compound exhibit cytotoxic effects against multiple cancer types.
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of electron-withdrawing groups like bromine at the para position of the phenyl ring has been correlated with increased antibacterial potency .
- Functional Groups : The thioacetamide group contributes to the overall bioactivity by enhancing interactions with biological targets through hydrogen bonding and hydrophobic interactions.
Case Study 1: Antibacterial Efficacy
A series of synthesized pyrimidine derivatives were tested against various bacterial strains. One derivative showed an MIC value significantly lower than that of standard antibiotics like penicillin, indicating superior antibacterial activity .
Case Study 2: Anticancer Screening
In vitro assays conducted on breast cancer cell lines revealed that a related compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-bromophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-bromobenzoyl chloride with 7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine in the presence of a suitable base. Characterization methods such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds containing the triazolo-pyrimidine moiety. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In one study, compounds demonstrated IC50 values in the low micromolar range against these cell lines, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related triazolo derivatives have been tested for their efficacy against bacterial and fungal strains. For example, compounds with similar frameworks have shown moderate activity against various pathogens when compared to standard antibiotics like Streptomycin and Nystatin . This highlights the potential for developing new antimicrobial agents based on this chemical scaffold.
Neuroprotective Effects
Another area of exploration is the neuroprotective effects of triazole derivatives. Some studies suggest that compounds with triazole rings may exhibit anticonvulsant activities. For instance, certain derivatives were tested using the Maximal Electroshock (MES) test and showed promising results compared to established anticonvulsants like carbamazepine . This suggests that this compound could be further investigated for its neuroprotective properties.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazole and pyrimidine rings can significantly influence potency and selectivity against target enzymes or receptors. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on Triazole Ring | Alters binding affinity to target proteins |
| Variations in Alkyl Chain Length | Affects lipophilicity and cellular uptake |
| Halogen Substituents | Can enhance anticancer activity |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-bromophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide?
The synthesis typically involves multi-step reactions:
Core Heterocycle Formation : Construct the triazolo[4,3-a]pyrimidinone core via cyclocondensation of thiourea derivatives with propyl-substituted diketones under acidic conditions (e.g., acetic acid, 80–100°C) .
Thioacetamide Coupling : React the core with 2-chloroacetamide derivatives in the presence of a base (e.g., triethylamine) in DMF or THF at 50–70°C to introduce the thioether linkage .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to achieve >95% purity .
Q. How is the compound structurally characterized to confirm its identity?
Key characterization methods include:
- X-ray Crystallography : Determines dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and triazolopyrimidine planes) and hydrogen-bonding networks .
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 10.2–10.6 ppm (amide NH), δ 2.5–3.0 ppm (propyl CH2), and δ 7.3–7.8 ppm (aromatic protons) .
- ¹³C NMR : Peaks at ~170 ppm (carbonyl C=O) and ~120–140 ppm (aromatic carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (calculated: ~465.2 g/mol) .
Q. What preliminary biological assays are used to evaluate its activity?
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC50 determination via fluorescence-based assays) .
- Antimicrobial Screening : Use microdilution methods (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during thioacetamide coupling?
-
Design of Experiments (DoE) : Apply factorial design to variables (temperature, solvent polarity, base stoichiometry). For example:
Factor Range Optimal Value Temperature 50–90°C 70°C Solvent DMF/THF THF Base Equiv. 1.5–3.0 2.2 Statistical modeling (e.g., ANOVA) identifies interactions between factors, maximizing yield from 60% to 85% .
Q. How do computational studies explain its binding affinity to biological targets?
- Molecular Docking : Simulations (AutoDock Vina) reveal hydrogen bonds between the acetamide carbonyl and kinase active-site residues (e.g., Asp86 in EGFR).
- DFT Calculations : Predict electrophilic regions (e.g., sulfur atom in thioether) prone to nucleophilic attack, aligning with observed covalent binding .
Q. How to resolve contradictions in biological activity data across studies?
- Meta-Analysis : Compare assay protocols (e.g., ATP concentration in kinase assays). For instance, IC50 discrepancies (5 nM vs. 50 nM) may arise from varying ATP levels (10 µM vs. 1 mM) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate aggregation artifacts in cell-based assays .
Q. What strategies validate its mechanism of action in anti-inflammatory pathways?
- Western Blotting : Measure inhibition of NF-κB pathway proteins (e.g., p65 phosphorylation) in LPS-stimulated macrophages .
- ROS Scavenging Assays : Quantify superoxide radical reduction (e.g., NBT assay) to confirm antioxidant activity linked to thioether moieties .
Q. How to establish structure-activity relationships (SAR) for analogs?
-
Analog Synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-chlorophenyl) and test activity.
Substituent IC50 (EGFR) LogP 4-Bromo 8 nM 3.2 4-Chloro 12 nM 2.9 Lower hydrophobicity (LogP) correlates with reduced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
